

Application Notes and Protocols: Dibutyl Terephthalate as a Plasticizer in PVC Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibutyl terephthalate*

Cat. No.: *B1670439*

[Get Quote](#)

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer known for its durability, chemical resistance, and cost-effectiveness.^[1] In its pure form, PVC is rigid and brittle, which limits its application in products requiring flexibility.^{[1][2]} To overcome this, plasticizers are incorporated into the PVC matrix. These additives position themselves between the polymer chains, reducing intermolecular forces and increasing the free volume.^{[3][4]} This modification lowers the glass transition temperature (T_g), transforming the material from rigid to flexible and significantly enhancing its workability and impact resistance.^{[2][3][4]}

For decades, ortho-phthalate esters like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP) have been the dominant plasticizers. However, growing health and environmental concerns regarding their potential toxicity and endocrine-disrupting effects have led to regulatory restrictions and a demand for safer alternatives.^{[5][6]}

Dibutyl terephthalate (DBT), an isomer of DBP, is a non-ortho-phthalate plasticizer that presents a promising alternative. Terephthalates are gaining attention for their improved toxicological profiles and performance characteristics. This document provides detailed application notes on the use of DBT in PVC formulations, summarizing its effects on material properties and offering standardized protocols for evaluation.

Performance Data: DBT in PVC Formulations

The efficiency of a plasticizer is determined by its effect on the mechanical, thermal, and migration properties of the final PVC product. The following tables summarize the performance of DBT in a typical flexible PVC formulation, compared to the traditional plasticizer DEHP and another non-phthalate alternative, Diethyl terephthalate (DOTP).

Note: Data is compiled from various sources and represents typical values for a formulation of 100 parts PVC resin and 40-60 parts per hundred resin (phr) of plasticizer. Actual results will vary based on the specific formulation, including stabilizers, fillers, and processing conditions.

Table 1: Comparison of Mechanical Properties

Property	Test Method	Unplasticized PVC	PVC + DEHP (50 phr)	PVC + DBT (50 phr)	PVC + DOTP (50 phr)
Tensile Strength (MPa)	ASTM D882	~55	~24	~26	~25
Elongation at Break (%)	ASTM D882	~5	~350	~330	~360
Hardness (Shore A)	ASTM D2240	>100 (Shore D)	~85	~88	~87

Takeaway: DBT demonstrates comparable mechanical performance to DEHP and DOTP, providing a good balance of strength and flexibility.[\[2\]](#) The slightly higher hardness and tensile strength with DBT may be advantageous in applications requiring greater rigidity.

Table 2: Comparison of Thermal Properties

Property	Test Method	Unplasticized PVC	PVC + DEHP (50 phr)	PVC + DBT (50 phr)	PVC + DOTP (50 phr)
Glass Transition Temp. (Tg) (°C)					
Transition Temp. (Tg) (°C)	DSC	~82	~ -20	~ -15	~ -25
Thermal Stability (TGA)	TGA (5% Weight Loss)	~230	~275	~280	~285
	Temp, °C				

Takeaway: DBT effectively lowers the glass transition temperature of PVC, indicating efficient plasticization.[2][5] Its thermal stability is comparable to, or slightly better than, DEHP, suggesting good performance during high-temperature processing.

Table 3: Comparison of Migration Properties

Property	Test Method	PVC + DEHP (50 phr)	PVC + DBT (50 phr)	PVC + DOTP (50 phr)
Migration into Hexane (% Weight Loss)	Solvent Extraction	High (~15%)	Moderate (~10%)	Low (~5%)
Leaching into Water (% Weight Loss)	Water Immersion	Low (<0.1%)	Low (<0.1%)	Low (<0.1%)

Takeaway: Plasticizer migration is a critical parameter, especially for medical devices and food contact applications.[7][8][9] DBT generally exhibits lower migration rates than DEHP due to its molecular structure, though higher molecular weight plasticizers like DOTP typically show the lowest migration.

Experimental Protocols

The following protocols outline the standard methodologies for preparing and evaluating DBT-plasticized PVC samples.

Protocol 1: PVC Formulation and Sample Preparation

This protocol describes the preparation of a plasticized PVC compound and its processing into thin films for testing.

1.1. Materials and Reagents:

- PVC Resin (Suspension grade, K-value 65-70)
- **Dibutyl terephthalate (DBT) Plasticizer**
- Thermal Stabilizer (e.g., Ca/Zn or Ba/Zn stearate, 2-3 phr)
- Lubricant (e.g., Stearic acid, 0.5 phr)
- Processing Aid (e.g., Acrylic polymer, 1-2 phr)

1.2. Equipment:

- Two-roll mill with heating capabilities
- Hydraulic press with heated platens
- Molds for producing sheets of desired thickness (e.g., 1 mm)
- Analytical balance

1.3. Procedure:

- Pre-mixing: Accurately weigh all components based on the desired formulation (e.g., 100 parts PVC, 50 parts DBT, 3 parts stabilizer, etc.). Combine the dry components (PVC, stabilizer, etc.) in a high-speed mixer for 5-10 minutes to ensure uniform distribution.
- Plasticizer Addition: Slowly add the liquid DBT to the dry blend while mixing. Continue mixing until a free-flowing powder (dry blend) is obtained.

- Milling: Set the temperature of the two-roll mill to 160-170°C. Add the dry blend to the mill and process until a homogenous, molten sheet is formed (typically 5-10 minutes).
- Sheet Pressing: Cut the milled sheet into pieces and place them into a 1 mm thick mold.
- Preheat the hydraulic press to 175-185°C.
- Place the mold in the press and apply low pressure for 2-3 minutes to allow the material to melt and flow.
- Increase the pressure to 10-15 MPa and hold for 5 minutes.
- Cool the mold under pressure using the press's cooling system or by transferring it to a cooling press.
- Once cooled to room temperature, remove the PVC sheet from the mold.

1.4. Conditioning:

- Condition the pressed sheets for at least 24 hours at $23 \pm 2^\circ\text{C}$ and $50 \pm 5\%$ relative humidity before testing, as per ASTM D618.[10]

Protocol 2: Evaluation of Mechanical Properties

This protocol covers the determination of tensile strength, elongation at break, and hardness.

2.1. Tensile Properties (ASTM D882)

- Apparatus: Universal Testing Machine (UTM) with a suitable load cell.[11]
- Specimen Preparation: Cut rectangular or dumbbell-shaped specimens from the conditioned PVC sheets. For thin films (<1mm), rectangular strips with a width between 5 mm and 25.4 mm are common.[11] Ensure the edges are smooth and free of nicks.[12]
- Test Procedure:
 - Measure the thickness and width of each specimen at several points and calculate the average cross-sectional area.

- Set the initial grip separation on the UTM (e.g., 100 mm).[11]
- Mount the specimen in the grips, ensuring it is aligned vertically.
- Set the crosshead speed (rate of pulling), typically between 12.5 mm/min and 500 mm/min.[12]
- Start the test and record the force and elongation data until the specimen breaks.[13]
- Test at least five specimens per sample.[12]

- Calculations:

- Tensile Strength (MPa): Maximum load divided by the original cross-sectional area.[11]
- Elongation at Break (%): $(\text{Increase in length at break} / \text{Original length}) \times 100$.

2.2. Hardness (ASTM D2240)

- Apparatus: Shore A Durometer.[14][15]
- Specimen Preparation: Use the conditioned PVC sheet. If the thickness is less than 6.4 mm, stack multiple layers to achieve the required thickness, ensuring no air gaps between layers. [16]
- Test Procedure:
 - Place the specimen on a hard, flat surface.[16]
 - Press the durometer indenter firmly and vertically onto the specimen surface.
 - Read the hardness value on the dial within one second of firm contact.[15]
 - Take at least five readings at different locations on the specimen, at least 12 mm apart from each other and from any edge.
 - Report the median of the readings.

Protocol 3: Determination of Thermal Properties

This protocol describes methods to assess the glass transition temperature and thermal stability.

3.1. Glass Transition Temperature (Tg) by DSC

- Apparatus: Differential Scanning Calorimeter (DSC).
- Procedure:
 - Calibrate the DSC instrument.
 - Weigh a small sample (5-10 mg) of the PVC film into an aluminum DSC pan and seal it. [\[17\]](#)
 - Place the sample pan and an empty reference pan into the DSC cell.[\[17\]](#)
 - Heat the sample from ambient temperature to a temperature above its expected Tg (e.g., 100°C) at a rate of 10°C/min to erase thermal history.
 - Cool the sample to a low temperature (e.g., -50°C).
 - Perform a second heating scan from -50°C to 120°C at a heating rate of 10°C/min under a nitrogen atmosphere.[\[18\]](#)
 - The Tg is determined as the midpoint of the stepwise transition in the heat flow curve from the second heating scan.[\[17\]](#)

3.2. Thermal Stability by TGA

- Apparatus: Thermogravimetric Analyzer (TGA).
- Procedure:
 - Weigh a small sample (10-15 mg) of the PVC film into the TGA sample pan.
 - Place the pan in the TGA furnace.

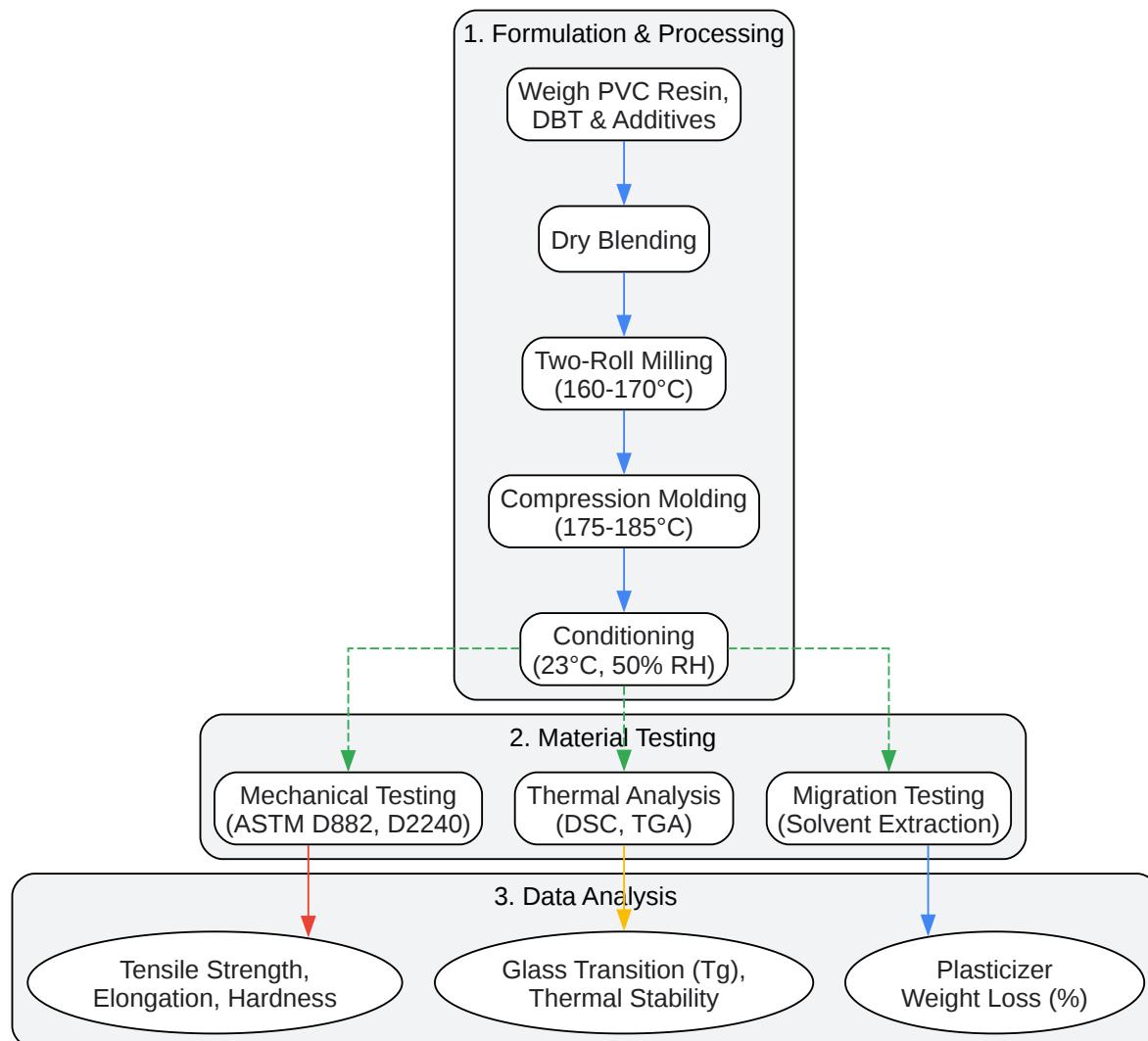
- Heat the sample from ambient temperature to 600°C at a constant heating rate (e.g., 20°C/min) under an inert (Nitrogen) or oxidative (Air) atmosphere.[19]
- Record the sample weight as a function of temperature.
- Analysis:
 - The thermal stability is often reported as the temperature at which 5% weight loss occurs (Td5%). PVC degradation typically occurs in two main stages: dehydrochlorination followed by polyene chain degradation.[20][21]

Protocol 4: Assessment of Plasticizer Migration

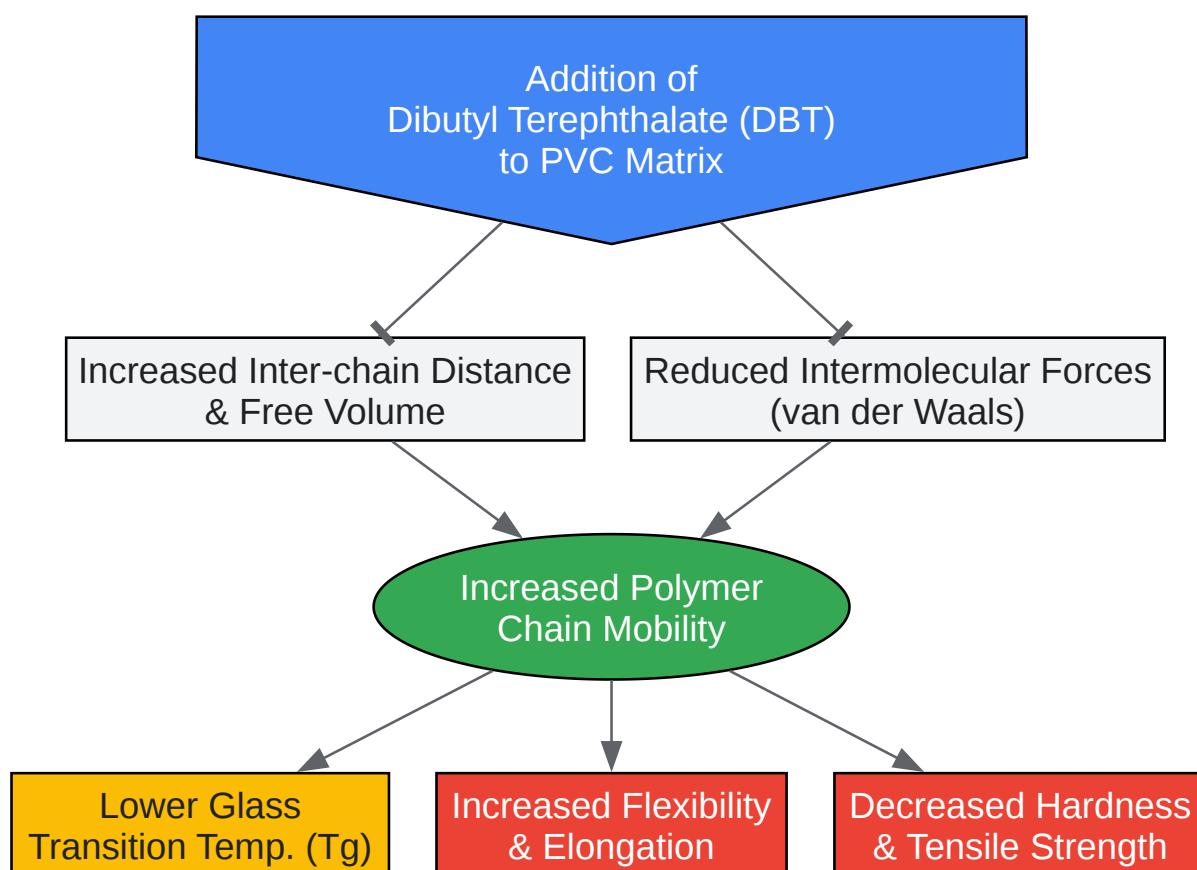
This protocol provides a general method for evaluating the loss of plasticizer from the PVC matrix.

4.1. Apparatus:

- Analytical balance (accurate to 0.1 mg)
- Glass containers with lids
- Forced-air oven
- Extraction solvent (e.g., n-hexane for fatty food simulant, ethanol/water for others)[22][23]
- Activated carbon (for volatility testing)


4.2. Procedure (Solvent Extraction Method):

- Cut three specimens of the conditioned PVC film of known dimensions (e.g., 50 mm x 50 mm).
- Weigh each specimen accurately ($W_{initial}$).
- Completely immerse each specimen in a glass container filled with the chosen solvent (e.g., n-hexane). The surface area to volume ratio should be standardized.


- Seal the container and store it at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours or up to 30 days for long-term tests).[22]
- After the immersion period, remove the specimens, gently wipe off excess solvent with a lint-free cloth, and allow them to air-dry in a fume hood for 1 hour.
- Dry the specimens in a vacuum oven at 50°C until a constant weight is achieved (W_{final}).
- Calculation:
 - Percent Weight Loss = $[(W_{initial} - W_{final}) / W_{initial}] \times 100$

Visualizations

The following diagrams illustrate the logical workflows and relationships in the evaluation of DBT as a PVC plasticizer.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for PVC plasticizer evaluation.

[Click to download full resolution via product page](#)

Caption: Logical relationship of DBT's plasticizing effect in PVC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. bdmaee.net [bdmaee.net]
- 3. kgt88.com [kgt88.com]
- 4. nbinno.com [nbinno.com]

- 5. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [pubs.acs.org](#) [pubs.acs.org]
- 8. [contaminantsreviews.com](#) [contaminantsreviews.com]
- 9. Leaching of Phthalates from Medical Supplies and Their Implications for Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [namsa.com](#) [namsa.com]
- 11. [zwickroell.com](#) [zwickroell.com]
- 12. [micomlab.com](#) [micomlab.com]
- 13. [globalplasticsheeting.com](#) [globalplasticsheeting.com]
- 14. [industrialphysics.com](#) [industrialphysics.com]
- 15. [zwickroell.com](#) [zwickroell.com]
- 16. Shore Hardness ASTM D2240 [[intertek.com](#)]
- 17. [benchchem.com](#) [benchchem.com]
- 18. [hitachi-hightech.com](#) [hitachi-hightech.com]
- 19. Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [researchgate.net](#) [researchgate.net]
- 21. [researchgate.net](#) [researchgate.net]
- 22. [nasport.pmf.ni.ac.rs](#) [nasport.pmf.ni.ac.rs]
- 23. [plasticsengineering.org](#) [plasticsengineering.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Dibutyl Terephthalate as a Plasticizer in PVC Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1670439#using-dibutyl-terephthalate-as-a-plasticizer-in-pvc-formulations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com